molecular formula C20H17BrN2O3S B2727160 3-(4-bromophenyl)-5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazole CAS No. 391890-06-5

3-(4-bromophenyl)-5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2727160
CAS No.: 391890-06-5
M. Wt: 445.33
InChI Key: FRNKPAOIASUPOF-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazole typically involves a multi-step process. One common method starts with the reaction of 4-bromobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the pyrazole core. Finally, the tosylation of the pyrazole nitrogen is achieved using p-toluenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2).

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Phenyl-substituted pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.

    3-(4-methylphenyl)-5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazole: Similar structure but with a methyl group instead of bromine.

    3-(4-nitrophenyl)-5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazole: Similar structure but with a nitro group instead of bromine.

Uniqueness

The presence of the bromine atom in 3-(4-bromophenyl)-5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazole imparts unique reactivity compared to its analogs. Bromine is a good leaving group, making this compound more reactive in nucleophilic substitution reactions. Additionally, the electronic effects of the bromine atom can influence the compound’s overall chemical behavior and biological activity.

Properties

IUPAC Name

5-(4-bromophenyl)-3-(furan-2-yl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3S/c1-14-4-10-17(11-5-14)27(24,25)23-19(20-3-2-12-26-20)13-18(22-23)15-6-8-16(21)9-7-15/h2-12,19H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNKPAOIASUPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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